(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine is a chemical compound recognized primarily as an impurity in Ramelteon, a medication used for the treatment of insomnia. This compound is characterized by its unique indeno-furan structure, which contributes to its biological activity and significance in pharmaceutical chemistry. It is classified as an amine and a heterocyclic compound due to its nitrogen-containing ring structure.
The synthesis of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine involves several intricate steps:
The molecular formula for (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine is , with a molecular weight of approximately 201.26 g/mol. The structure features a fused bicyclic system comprising an indeno ring and a furan ring.
(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine participates in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its properties for specific applications.
The mechanism of action for (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine primarily revolves around its interaction with melatonin receptors. As an impurity in Ramelteon, it may influence the pharmacokinetics and pharmacodynamics of the drug by affecting receptor binding affinity and selectivity. This interaction is vital for understanding how variations in chemical composition can impact therapeutic efficacy .
The physical and chemical properties of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine include:
These properties indicate that the compound exists as a solid at room temperature and has moderate thermal stability .
(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine has several significant applications:
Understanding this compound's properties and reactions is essential for advancing research in medicinal chemistry and related fields.
The core architecture of (E)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine (CAS 196597-61-2) integrates a tricyclic indeno[5,4-b]furan system fused with an ethylidene-ethylamine moiety. The molecular formula is C₁₃H₁₅NO (MW: 201.26 g/mol), featuring a planar, electron-rich furan ring (5-membered) ortho-fused to a partially saturated indan system. The bicyclic framework consists of a six-membered cyclohexadiene ring bridged by a methylene group, creating a rigid V-shaped topology. The ethylamine side chain extends from the sp²-hybridized C8 position, forming an α,β-unsaturated enamine system. This conjugation allows π-electron delocalization across the indeno-furan core and the ethylidene unit, significantly influencing reactivity and spectroscopic behavior [2] [4].
Table 1: Topological Descriptors of (E)-Isomer
Feature | Description |
---|---|
Furan Ring | Planar, aromatic, C-O bond length ~1.36 Å (typical for heterocyclic furans) |
Indan System | Non-planar; cyclohexadiene adopts half-chair conformation |
C8 Configuration | sp²-hybridized, trigonal planar geometry |
Conjugated System | Extended π-system spanning indeno-furan core and ethylidene chain |
PSA (Calculated) | 35.25 Ų (primarily from amine and furan oxygen) |
The ethylamine chain (-CH=CH-NH₂) exhibits restricted rotation due to conjugation with the indeno-furan system. Density functional theory (DFT) calculations reveal two primary conformers:
The s-trans conformer is energetically favored by ~5.2 kJ/mol due to reduced steric clash with the C6 and C7 methylene groups. Nuclear Magnetic Resonance (NMR) studies show restricted rotation around the Cβ-N bond at room temperature, evidenced by broadened amine proton signals. Hydrogen bonding between the amine and furan oxygen further stabilizes specific conformations in protic solvents, altering dipole moments by ~1.8 D [3] [8].
The ethylidene linkage at C8 creates stereoisomerism critical to biological activity. The (E)-configuration (synperiplanar orientation) positions the ethylamine chain trans to the indeno-furan C9 bridge, maximizing conjugation and minimizing steric strain. In contrast, the (Z)-isomer (disfavored by ~18 kJ/mol) forces the amine group proximal to the C6-H proton, causing van der Waals repulsion. Synthesis typically yields >95% (E)-isomer via Knoevenagel condensation of 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one with cyanoacetic acid, followed by reduction. The (E) configuration is confirmed by:
Table 2: Distinguishing Features of E/Z Isomers
Property | (E)-Isomer | (Z)-Isomer |
---|---|---|
C=C Bond Length | 1.34 Å | 1.35 Å |
Relative Energy | 0 kJ/mol (reference) | +18 kJ/mol |
¹H NMR J (Hz) | 16.2 (trans coupling) | 11.8 (cis coupling) |
Dipole Moment | 3.1 D | 4.3 D |
Synthetic Yield | >95% | <5% |
The (E)-isomer serves as a key intermediate in synthesizing therapeutically relevant (S)-enantiomers like Ramelteon. Chiral resolution of (±)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine (CAS 448964-37-2) via Novasep chromatography yields the pharmacologically active (S)-enantiomer (99% ee). Critical differences:
Table 3: Pharmacological and Structural Comparison
Parameter | (E)-Isomer | (S)-Enantiomer |
---|---|---|
Hybridization at C8 | sp² (chiral plane) | sp³ (asymmetric carbon) |
Melatonin MT1 IC₅₀ | >10 µM | 0.012 nM |
Enantiomeric Purity | Not applicable (achiral) | >99% ee after resolution |
Role in Synthesis | Key intermediate | Final active ingredient |
X-ray diffraction of Ramelteon intermediates reveals critical packing motifs and bond parameters. Key findings from analogues:
Table 4: Crystallographic Data for Key Analogues
Compound (CAS) | Crystal System | Density (g/cm³) | Notable Interactions | Refined Bond Lengths (Å) |
---|---|---|---|---|
(E)-Isomer (196597-61-2) | Not reported | N/A | Conjugation-mediated planar alignment | C8=C: 1.34 (calc) |
(S)-Amine HCl (1174496-11-7) | Orthorhombic | 1.28 (pred) | N-H···Cl (3.08 Å); N-H···O (2.89 Å) | C8-C2: 1.51; C-O: 1.36 |
Racemic Ramelteon (196597-17-8) | Monoclinic (P2₁/c) | 1.119 | C-H···π (3.48 Å); C=O···H-C (2.93 Å) | C=O: 1.23; C8-N: 1.46 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7